N-(2,5-difluorobenzyl)-1H-1,2,3-triazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

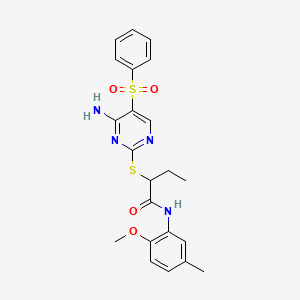

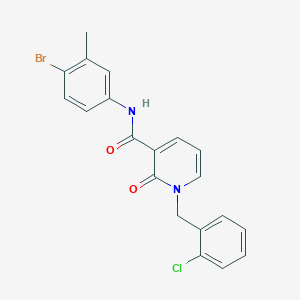

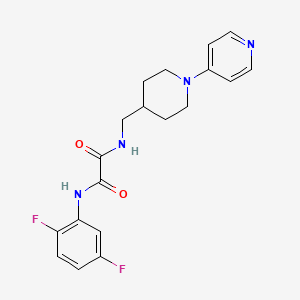

“N-(2,5-difluorobenzyl)-1H-1,2,3-triazole-5-carboxamide” is a complex organic compound. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also has an amide group (-CONH2), and a benzyl group that is substituted with two fluorine atoms .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a 2,5-difluorobenzyl halide with a 1H-1,2,3-triazole-5-carboxylic acid or its derivative . The exact method would depend on the specific conditions and reagents used.Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the triazole ring, the amide group, and the difluorobenzyl group. The fluorine atoms would be expected to have a strong electronegativity, which could influence the compound’s chemical behavior .Chemical Reactions Analysis

As a complex organic molecule, “N-(2,5-difluorobenzyl)-1H-1,2,3-triazole-5-carboxamide” could participate in various chemical reactions. The presence of the amide group could make it a participant in condensation or hydrolysis reactions. The fluorine atoms might also make the benzyl group more reactive .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. The presence of fluorine atoms could make the compound relatively stable and could influence its polarity. The amide group could allow for hydrogen bonding .科学的研究の応用

Triazole Compounds in Drug Discovery and Material Science

Triazole derivatives, including the 1,2,3-triazole ring, play a crucial role in drug discovery, bioconjugation, material science, liquid crystals, and pharmaceutical chemistry. Their stability against acidic and basic hydrolysis and their ability to participate in hydrogen bonding and dipole-dipole interactions make them valuable in developing new pharmaceuticals and materials. The copper(I) catalyzed azide-alkyne cycloaddition, also known as a click reaction, is highlighted for its simplicity, high yield, and ability to create diverse and complex molecules, indicating the potential for triazoles in synthetic chemistry and biological applications (Kaushik et al., 2019).

Triazoles in CO2 Capture and Conversion

Nitrogen-doped porous polymers, including those derived from triazole-based compounds, show promise for CO2 capture and conversion into useful products. These materials, known for their high surface area, structural tunability, and stability, are explored for energy-efficient and enhanced polar gas separation. This research underscores the environmental and industrial significance of triazole derivatives in addressing climate change and resource sustainability (Mukhtar et al., 2020).

Triazoles in Supramolecular Chemistry

Benzene-1,3,5-tricarboxamide derivatives, related to the difluorobenzyl component of the asked compound, have been extensively utilized in supramolecular chemistry for their ability to form highly ordered structures stabilized by hydrogen bonding. These applications range from nanotechnology and polymer processing to biomedical applications, highlighting the versatility and utility of such compounds in creating complex, functional materials (Cantekin et al., 2012).

Environmental Considerations of Fluorinated Compounds

The environmental fate and behavior of polyfluoroalkyl chemicals, which include difluorobenzyl-related structures, have been scrutinized for their persistence and potential toxicological effects. These studies are critical for understanding the environmental impact of fluorinated compounds and for developing strategies to mitigate their presence in ecosystems (Liu & Mejia Avendaño, 2013).

作用機序

Without specific context, it’s hard to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the biological target it interacts with. The compound could potentially interact with biological systems through the amide group or the fluorinated benzyl group .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[(2,5-difluorophenyl)methyl]-2H-triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2N4O/c11-7-1-2-8(12)6(3-7)4-13-10(17)9-5-14-16-15-9/h1-3,5H,4H2,(H,13,17)(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFYWJJIKQZPBDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CNC(=O)C2=NNN=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,5-difluorobenzyl)-1H-1,2,3-triazole-5-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-(Diethylamino)propyl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2573466.png)

![3-Bromo-2,6-bis(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2573469.png)

![{5-[3-(Trifluoromethyl)phenyl]-2-furyl}methylamine](/img/structure/B2573475.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2573476.png)

![N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-9-methylpurin-6-amine](/img/structure/B2573477.png)

![Methyl 2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2573478.png)